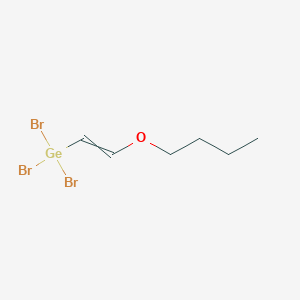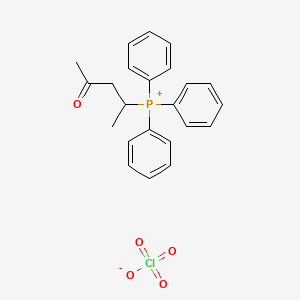
(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C23H22ClO4P It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor, such as 4-oxopentan-2-yl chloride, in the presence of a perchlorate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3P+ClCH2COCH3+ClO4−→(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while reduction could produce various phosphonium salts.
Scientific Research Applications
(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in different chemical environments. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Triphenylphosphonium chloride: Similar in structure but with a chloride anion instead of perchlorate.
(4-Oxopentan-2-yl)phosphonium bromide: Another related compound with a bromide anion.
Uniqueness
(4-Oxopentan-2-yl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups and its reactivity. The presence of the perchlorate anion can influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
85067-01-2 |
|---|---|
Molecular Formula |
C23H24ClO5P |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-oxopentan-2-yl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C23H24OP.ClHO4/c1-19(24)18-20(2)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;2-1(3,4)5/h3-17,20H,18H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MXTAOFBATOSZSG-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





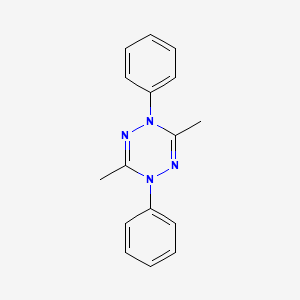
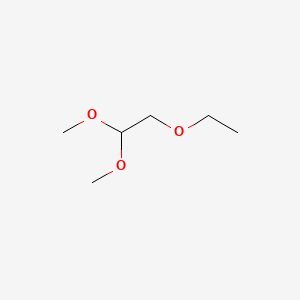

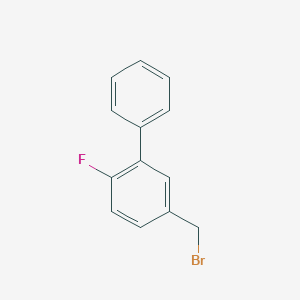
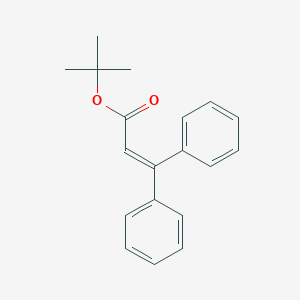
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
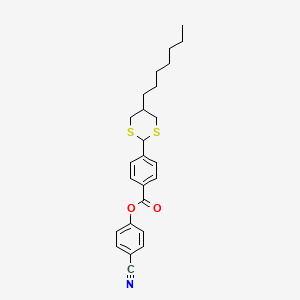
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
